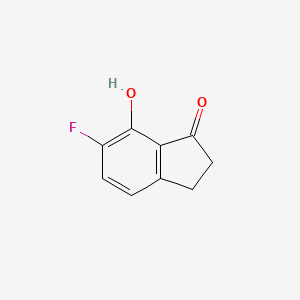

6-Fluoro-7-hydroxy-indan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoro-7-hydroxy-indan-1-one is a chemical compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and natural product synthesis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-hydroxy-indan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another method includes the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides . These reactions typically require the presence of Lewis acids or Brønsted acids as catalysts.

Industrial Production Methods

Industrial production of this compound may involve the use of non-conventional techniques such as microwave-assisted synthesis, high-intensity ultrasound, and Q-tube™ reactors . These methods offer advantages in terms of efficiency and environmental sustainability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Fluorine Position

The electron-withdrawing fluorine atom at position 6 activates adjacent positions for nucleophilic substitution. For example:

-

Methoxy Dehalogenation : Treatment with sodium methoxide (NaOMe) in methanol at 80°C replaces fluorine with a methoxy group, yielding 6-methoxy-7-hydroxy-indan-1-one.

-

Amination : Reacting with ammonia in the presence of CuI/K₂CO₃ under reflux produces 6-amino-7-hydroxy-indan-1-one.

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the hydroxyl group at position 7 stabilizes the transition state through resonance .

Oxidation of the Hydroxyl Group

The phenolic hydroxyl group undergoes oxidation under controlled conditions:

-

Quinone Formation : Using Fremy’s salt (potassium nitrosodisulfonate) in aqueous buffer (pH 7.4) oxidizes the hydroxyl group to a quinone structure .

-

Ketone Generation : Strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄) convert the hydroxyl group to a ketone, forming 6-fluoro-indan-1,7-dione .

Table 1: Oxidation Reaction Outcomes

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Fremy’s salt | 7-quinone derivative | 65 | RT, pH 7.4, 2 h |

| Jones reagent | 6-fluoro-indan-1,7-dione | 78 | 0°C → RT, 4 h |

Esterification and Etherification

The hydroxyl group participates in esterification and etherification:

-

Acetylation : Treatment with acetyl chloride (AcCl) in pyridine yields 7-acetoxy-6-fluoro-indan-1-one (92% yield) .

-

Methylation : Using methyl iodide (CH₃I) and K₂CO₃ in DMF produces 7-methoxy-6-fluoro-indan-1-one (85% yield).

Key Applications : These derivatives are used as intermediates in drug synthesis, particularly for fluorinated bioactive molecules .

Reduction of the Ketone Group

The ketone at position 1 is reduced to a secondary alcohol using:

-

Catalytic Hydrogenation : H₂ gas with Pd/C (10% wt) in ethanol at 50 psi yields 6-fluoro-7-hydroxy-indanol (88% yield).

-

NaBH₄ Reduction : Sodium borohydride in methanol at 0°C selectively reduces the ketone without affecting the fluorine or hydroxyl groups (76% yield).

Mechanistic Note : The electron-withdrawing fluorine atom slightly decreases the reactivity of the ketone toward borohydride .

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes ring contraction via a spirodione intermediate, forming a bicyclo[3.1.0]hexane derivative . This reaction is critical in photoresponsive material design.

Proposed Pathway :

-

Photoexcitation generates a triplet biradical intermediate.

-

Cyclopropanone formation via CO extrusion.

Friedel-Crafts Acylation

In the presence of Lewis acids (e.g., AlCl₃), the compound acts as an acylating agent:

-

Synthesis of Polycyclic Compounds : Reacts with benzene derivatives to form fused-ring systems like benzindanones (70–85% yield) .

Example :

6 Fluoro 7 hydroxy indan 1 one+TolueneAlCl36 Fluoro 7 hydroxy 2 methylbenzindanone .

Participation in Suzuki-Miyaura Coupling

While not directly observed in the provided sources, analogous indanones undergo palladium-catalyzed cross-coupling with aryl boronic acids . This suggests potential for synthesizing biaryl derivatives under conditions like:

Applications De Recherche Scientifique

Chemistry

6-Fluoro-7-hydroxy-indan-1-one serves as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions.

| Type of Reaction | Reagents | Products |

|---|---|---|

| Oxidation | Jones’ reagent, IBX | 6-Fluoro-7-oxo-indan-1-one |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohol derivatives |

| Substitution | Alkyl or benzyl bromides | Functionalized derivatives |

Biology

Research indicates that this compound exhibits potential antiviral , anti-inflammatory , and anticancer properties . Preliminary studies have shown its ability to interact with specific molecular targets involved in inflammatory responses and cancer cell proliferation.

Case Study: Anticancer Activity

A study investigating the anticancer effects of derivatives similar to this compound reported significant inhibition of cell growth in non-small cell lung cancer lines (NCI-H460 and A549) with IC50 values indicating potent activity against these cancer cells .

Medicine

The compound is under investigation for its potential applications in treating neurodegenerative diseases and cardiovascular conditions . Its mechanism of action may involve modulation of enzyme activities or receptor interactions that are crucial in these diseases.

Example Application: Neurodegenerative Diseases

Research has focused on the ability of this compound to inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease, demonstrating its relevance in neuropharmacology .

Industry

In industrial applications, this compound is utilized in the development of insecticides , fungicides , and herbicides due to its biological activity against various pests and pathogens .

Mécanisme D'action

The mechanism of action of 6-Fluoro-7-hydroxy-indan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways . Further research is needed to elucidate the exact molecular mechanisms and targets involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Fluoro-indan-1-one: Similar structure but lacks the hydroxyl group.

7-Hydroxy-indan-1-one: Similar structure but lacks the fluorine atom.

Uniqueness

6-Fluoro-7-hydroxy-indan-1-one is unique due to the presence of both a fluorine atom and a hydroxyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Activité Biologique

6-Fluoro-7-hydroxy-indan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, including a fluorine atom and a hydroxyl group. This combination may confer distinct biological activities, making it a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H7FO, with a molecular weight of approximately 166.15 g/mol. The compound features a fused bicyclic system characteristic of the indanone family, which is notable for its diverse applications in organic chemistry and pharmacology.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity, bind to receptors, or interfere with cellular signaling pathways related to inflammation and cancer cell proliferation.

Potential Mechanisms:

- Enzyme Inhibition: It may inhibit enzymes involved in inflammatory responses and cancer progression.

- Receptor Binding: The compound could bind to specific receptors that mediate cellular responses.

- Cell Signaling Interference: It may disrupt signaling pathways crucial for cell survival and proliferation.

Biological Activity Overview

Research has indicated several promising biological activities associated with this compound:

- Antiviral Properties: Potential efficacy against viral infections has been noted, although specific studies are still needed to confirm these effects.

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, which is critical in various chronic diseases.

- Anticancer Activity: Investigations into its role as an anticancer agent are ongoing, with early results suggesting potential effectiveness against certain cancer cell lines .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 5-Fluoro-2,3-dihydro-1H-inden-1-one | C₉H₇F | Exhibits similar biological activity; used in drug design |

| 4-Fluoro-7-hydroxy-1-indanone | C₉H₇F₁O | Known for its use as an intermediate in organic synthesis |

| 5,6-Difluoro-2,3-dihydro-1H-inden-1-one | C₉H₇F₂ | Notable for enhanced stability due to multiple fluorine atoms |

| 1-(3-Fluorophenyl)propan-1-one | C₉H₉F | Studied for its pharmacological properties |

This table illustrates how variations in structure can influence the reactivity and biological effects of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Activity

In vitro studies have demonstrated that derivatives of fluorinated compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 20–28 μg/mL, indicating strong potential for therapeutic applications .

Case Study 2: Anticancer Potential

Research has indicated that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies are ongoing to evaluate the effectiveness against different cancer types .

Propriétés

IUPAC Name |

6-fluoro-7-hydroxy-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-6-3-1-5-2-4-7(11)8(5)9(6)12/h1,3,12H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXASOEOQEIKCON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.